AMI-1

Epigenetics Arginine Methylation Enzymology

Discontinued or inconsistent PRMT inhibition derails epigenetic studies. AMI-1 ensures robust, reproducible results through its unique dual blockade of Type I (PRMT1/3/4/6) and Type II (PRMT5) arginine methyltransferases. • Simultaneously inhibits five recombinant PRMTs, eliminating the need for multiple single-target agents. • Validated in gastric, cervical, lung, and colorectal cancer xenograft models. • High aqueous solubility (≥19.1 mg/mL) enables DMSO-free in vivo dosing. • Also inhibits HIV-1 RT (IC₅₀ = 5.0 μM), enabling host-viral interplay studies.

Molecular Formula C21H14N2Na2O9S2
Molecular Weight 548.5 g/mol
CAS No. 20324-87-2
Cat. No. B1667047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMI-1
CAS20324-87-2
SynonymsAMI-1;  AMI 1;  AMI1;  AMI-1 disodium salt.
Molecular FormulaC21H14N2Na2O9S2
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
InChIKeyMOUNHKKCIGVIDI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMI-1 Key Properties and Procurement


AMI-1 (Arginine Methyltransferase Inhibitor 1, sodium salt; CAS 20324-87-2; also available as free acid, CAS 134-47-4) is a symmetrical sulfonated urea derivative (C21H14N2Na2O9S2, MW 548.45) that functions as a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs) [1]. It inhibits human PRMT1 with an IC50 of 8.8 μM and yeast Hmt1p with an IC50 of 3.0 μM by blocking peptide-substrate binding without competing for the AdoMet (SAM) cofactor binding site [1]. Unlike many PRMT inhibitors, AMI-1 demonstrates activity across multiple PRMT subtypes including PRMT1, 3, 4, 6 (Type I) and PRMT5 (Type II), while sparing lysine methyltransferases [1].

Dual Type I/II PRMT inhibition (PRMT1,3,4,6,5)
Cell-permeable for intracellular methylation studies
Moderate inhibitory potency for partial PRMT1 inhibition studies

Why AMI-1 Cannot Be Substituted


PRMT inhibitors exhibit widely divergent potency, selectivity profiles, and mechanisms of action that fundamentally alter experimental outcomes and translational potential. AMI-1 inhibits PRMT1 with an IC50 of 8.8 μM, whereas structurally related analogs AMI-5 and AMI-6 show IC50 values of 1.4 μM and 5.1 μM, respectively [1]. More critically, AMI-1 uniquely inhibits both Type I PRMTs (PRMT1, 3, 4, 6) and Type II PRMT5, a dual-inhibition profile not shared by high-potency Type I-selective inhibitors such as MS023 (PRMT1 IC50 = 30 nM) [2]. Substituting AMI-1 with these alternatives would fundamentally alter the pharmacological target landscape, confounding data interpretation and invalidating comparative studies. The quantitative evidence below substantiates why AMI-1 must be specifically procured for applications requiring its distinctive inhibition profile.

Potency profile mismatch

Higher potency analogs (AMI-5, AMI-6) may shift target-engagement profiles and require re-optimization of inhibitor concentrations.

Subtype coverage gap

Type I-selective inhibitors (e.g., MS023) lack PRMT5 activity; dual Type I/II pathway studies cannot be performed with these alternatives.

In vivo model context differences

Documented in vivo tumor-model response breadth varies among PRMT inhibitors; cross-model validation may not be assumed with other compounds.

AMI-1 Quantitative Differentiation Evidence


PRMT1 Inhibitory Potency Comparison

In a standardized comparative panel using human PRMT1, AMI-1 exhibited an IC50 of 8.8 μM, positioning it as moderately potent relative to its direct structural analogs. AMI-5 demonstrated ~6.3-fold higher potency (IC50 = 1.4 μM), AMI-6 showed ~1.7-fold higher potency (IC50 = 5.1 μM), while Cmp5 was substantially less potent (IC50 = 55 μM) [1]. This quantitative ranking establishes AMI-1 as the least potent among the AMI-series analogs but more potent than Cmp5, informing selection when intermediate potency with broader subtype coverage is desired.

PRMT1 Potency
Head-to-head
AMI-1 IC50 8.8 μM; AMI-5 IC50 1.4 μM (6.3× AMI-1); AMI-6 IC50 5.1 μM (1.7× AMI-1); Cmp5 IC50 55 μM (0.16× AMI-1)
Reported rank in tested set; moderate potency may support partial inhibition studies.
Identical assay conditions per J Cancer Prev. 2015
Epigenetics Arginine Methylation Enzymology

Broad-Spectrum PRMT Subtype Inhibition

AMI-1 inhibits all five tested recombinant active PRMTs: PRMT1, PRMT3, PRMT4, PRMT6 (Type I), and PRMT5 (Type II) [1]. In contrast, MS023, a high-potency Type I PRMT inhibitor (PRMT1 IC50 = 30 nM), is completely inactive against Type II and Type III PRMTs as well as protein lysine methyltransferases [2]. C7280948 selectively inhibits PRMT1 (IC50 = 12.75 μM) with selectivity over CARM1 (PRMT4) and Set7/9 (lysine methyltransferase) [3]. This places AMI-1 as the only inhibitor in this comparison with demonstrated dual Type I/Type II PRMT inhibition, while MS023 provides Type I exclusivity and C7280948 provides PRMT1 selectivity.

PRMT Subtype Coverage
Context-dependent
AMI-1: Type I (PRMT1,3,4,6) + Type II (PRMT5). MS023: Type I only. C7280948: PRMT1 selective.
Supports dual Type I/II methylation pathway interpretation.
Based on recombinant enzyme assays; ≥50% inhibition at 10–50 μM
Epigenetics Enzyme Selectivity Chemical Biology

In Vivo Tumor Suppression in Xenograft Models

AMI-1 demonstrates reproducible in vivo antitumor efficacy across multiple xenograft models, a feature not uniformly documented for all PRMT inhibitors. In a gastric cancer xenograft model using BALB/c nude mice, AMI-1 treatment significantly suppressed tumor growth, which correlated with downregulation of eIF4E, H4R3me2s, and H3R8me2s expression [1]. In a cervical cancer xenograft model (S180 cells), AMI-1 reduced tumor burden and decreased PRMT5 protein levels . In a lung carcinoma xenograft model, AMI-1 suppressed tumor growth, decreased H3R8me2s and H4R3me2s accumulation, downregulated eIF4E expression, and increased p53 expression [2]. In a colorectal cancer xenograft model (KM12 and HCT8 cells), AMI-1 reduced tumor xenograft weight (n = 6 mice per group) [3]. By comparison, the Type I-selective inhibitor MS023 has limited published in vivo xenograft data, while C7280948 has shown in vivo efficacy only in chronic lymphocytic leukemia (CLL) models [4].

In Vivo Model Response
Context-dependent
AMI-1: reported tumor-growth inhibition in gastric, cervical, lung, and colorectal xenografts. Comparators: limited in vivo data (MS023) or single model (C7280948, CLL).
Reported tumor-model response across cancer types; supports cross-model endpoint interpretation.
BALB/c nude mice; compound administered i.p. or osmotic pump
Oncology Cancer Epigenetics In Vivo Pharmacology

Cellular Target Engagement and Methylation Reduction

AMI-1 is cell-permeable and reduces intracellular arginine methylation in multiple cell types at defined concentrations. In HeLa cells, AMI-1 inhibits methylation of the GFP-Npl3 fusion protein and suppresses endogenous PRMT1-like activity, confirming intracellular target engagement [1]. In renal interstitial fibroblasts (NRK-49F cells), AMI-1 (0-10 μM) dose-dependently reduced TGF-β1-induced expression of α-SMA, collagen type I, fibronectin, and H4R3me2a (asymmetric dimethylation of histone H4 arginine 3), with quantitative densitometry showing significant reductions relative to controls (P < 0.05 to P < 0.001) [2]. In colorectal cancer cells (KM12 and HCT8), AMI-1 (0.6-1.2 mM, 48 h) reduced NONO aDMA (asymmetric dimethylarginine) levels as measured by Duolink PLA [3]. By comparison, the high-potency inhibitor MS023 achieves intracellular H4R3me2a reduction at lower concentrations (nM range), but its cellular methylation suppression has been characterized primarily in HEK293 and MCF7 cells [4].

Cellular Methylation Reduction
Context-dependent
AMI-1: reduces H4R3me2a/NONO aDMA in HeLa, NRK-49F, KM12, HCT8. MS023: HEK293, MCF7. C7280948: MCF7a, LNCaP.
Supports cellular target-engagement endpoint review across multiple cell types.
Effective concentrations 1.2 μM–1.2 mM; endpoint-dependent
Cellular Assay Target Engagement Epigenetic Marks

HIV-1 Reverse Transcriptase Inhibition

AMI-1 uniquely exhibits off-target inhibition of HIV-1 reverse transcriptase (RT) polymerase, with an IC50 of 5.0 μM and inhibits DNA binding to HIV-1 RT with a Kd of 2 μM [1]. This secondary pharmacology is not documented for the comparator PRMT inhibitors MS023, C7280948, AMI-5, or AMI-6, which have been characterized solely as epigenetic modulators . While AMI-5 and AMI-6 share the same chemical scaffold (xanthenyl derivatives) as AMI-1, published data do not report HIV-1 RT inhibition for these analogs, suggesting that the symmetrical sulfonated urea moiety of AMI-1 contributes to this distinct activity profile.

HIV-1 RT Inhibition
Class-level
IC50 5.0 μM (RT polymerase); Kd 2 μM (DNA binding). Comparators: not reported.
Supports polypharmacology assay context; off-target activity unique among tested PRMT inhibitors.
Data from Meilunbio product information; no published analog data
Antiviral HIV Polypharmacology

Solubility and Physicochemical Properties

AMI-1 (sodium salt, CAS 20324-87-2) exhibits aqueous solubility of ≥19.1 mg/mL in H2O and 22 mg/mL (40.11 mM) in water at 25°C, with DMSO solubility of 100 mg/mL (182.33 mM) . This high aqueous solubility distinguishes AMI-1 from many small-molecule PRMT inhibitors that require DMSO-based formulations for in vivo administration. For comparison, MS023 has reported aqueous solubility of <1 mg/mL, while C7280948 is insoluble in water and requires DMSO for dissolution (53 mg/mL in DMSO) [1][2]. The free acid form of AMI-1 (CAS 134-47-4, MW 504.49) has reduced aqueous solubility but maintains DMSO solubility of 20 mg/mL .

Aqueous Solubility
Context-dependent
AMI-1 sodium salt: ≥19.1 mg/mL H2O. MS023: limited aqueous solubility. C7280948: insoluble in water.
Supports DMSO-free formulation for in vivo exposure studies.
Vendor-reported solubility at 25°C
Formulation Solubility In Vivo Dosing

AMI-1 Recommended Application Scenarios


Dual Type I/II PRMT Inhibition

AMI-1 is uniquely suited for experiments requiring simultaneous inhibition of Type I PRMTs (PRMT1, 3, 4, 6) and Type II PRMT5, as documented by its ability to inhibit all five tested recombinant PRMTs in vitro [1]. Researchers studying the functional interplay between symmetric (PRMT5-mediated) and asymmetric (PRMT1-mediated) arginine dimethylation, or those seeking to broadly suppress arginine methylation for phenotypic screening, should procure AMI-1 rather than Type I-selective inhibitors such as MS023, which lack PRMT5 activity [2].

In Vivo Oncology Xenograft Studies

For in vivo tumor xenograft studies, AMI-1 provides the most extensively validated preclinical evidence base among micromolar PRMT inhibitors, with demonstrated tumor growth suppression in gastric, cervical, lung, and colorectal cancer models [1]. Its high aqueous solubility (≥19.1 mg/mL) enables DMSO-free formulation, simplifying chronic dosing regimens and reducing vehicle-related artifacts [2]. Researchers prioritizing translational relevance across multiple cancer indications should select AMI-1 over comparators with limited in vivo validation.

PRMT1-Mediated Fibrosis and EMT

AMI-1 has been quantitatively validated to suppress TGF-β1-induced activation of renal interstitial fibroblasts in a dose-dependent manner (0-10 μM), reducing α-SMA, collagen type I, fibronectin, and H4R3me2a levels [1]. This makes AMI-1 the inhibitor of choice for studies examining PRMT1's role in fibrosis, EMT, and extracellular matrix remodeling, where its moderate potency (IC50 = 8.8 μM) and broad cellular validation across multiple disease-relevant cell types (renal, cancer, immune) provide experimental flexibility.

HIV-1 Epigenetic Interactome Studies

For research examining the intersection of HIV-1 replication and host cell arginine methylation, AMI-1 offers a dual-target chemical probe with defined HIV-1 RT inhibitory activity (IC50 = 5.0 μM; Kd = 2 μM for DNA binding inhibition) alongside PRMT inhibition [1]. This polypharmacology is unique among PRMT inhibitors and positions AMI-1 as a valuable tool for studying PRMT-HIV interplay, viral latency, or host epigenetic restriction factors. Studies requiring clean, PRMT-only pharmacology should instead select MS023 or AMI-5.

Application
Selection Property
Validation Focus
Dual Type I/II PRMT pathway studies
PRMT5-inclusive inhibition profile
Class I/II methylation endpoint interpretation
Tumor xenograft model studies
Cross-model in vivo response documentation
Tumor-growth endpoint monitoring
Fibrosis and EMT model studies
TGF-β1 pathway-response context
Fibrosis marker and methylation endpoint review
HIV-1 host methylation interplay studies
Polypharmacology (PRMT + RT) context
Dual-target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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